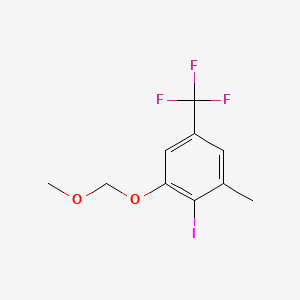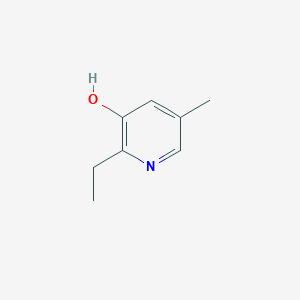![molecular formula C6H5N3OS2 B13929723 2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one CAS No. 52948-43-3](/img/structure/B13929723.png)
2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the thiazolo[4,5-d]pyrimidine family, known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one typically involves the cyclization of appropriate thioamide and pyrimidine precursors. One common method includes the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide, followed by alkylation at the sulfur atom with various alkyl halides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring.
Substitution: Halogenation and alkylation reactions are common, where substituents on the pyrimidine ring are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides and halogenating agents like N-bromosuccinimide (NBS) are frequently used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolo[5,4-d]pyrimidines, which can exhibit different biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as topoisomerase I. By binding to the topoisomerase I-DNA complex, the compound stabilizes the complex and prevents the re-ligation of DNA strands, leading to DNA damage and inhibition of cancer cell proliferation . Additionally, it may interact with other enzymes and receptors, modulating various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolothiazoles: Known for their applications in organic electronics and optoelectronic devices.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds are synthesized through similar methods and have been studied for their anticancer and antibacterial properties.
Uniqueness
2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
52948-43-3 |
|---|---|
Formule moléculaire |
C6H5N3OS2 |
Poids moléculaire |
199.3 g/mol |
Nom IUPAC |
2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C6H5N3OS2/c1-11-6-9-3-4(10)7-2-8-5(3)12-6/h2H,1H3,(H,7,8,10) |
Clé InChI |
LXVWBVAOOCQCIF-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(S1)N=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



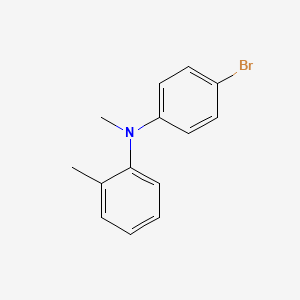
![Ethyl 6-iodoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13929653.png)
![3,6-Dimethylisoxazolo[5,4-b]pyridine](/img/structure/B13929657.png)
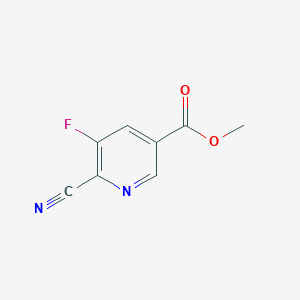
![4-{5-[Bis-(2-hydroxyethyl) amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester](/img/structure/B13929681.png)
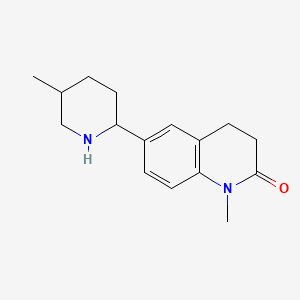
![14-Oxa-1,5-diazatetracyclo[7.7.1.02,8.013,17]heptadeca-2(8),9(17),10,12-tetraene;hydrochloride](/img/structure/B13929700.png)
![4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline](/img/structure/B13929709.png)
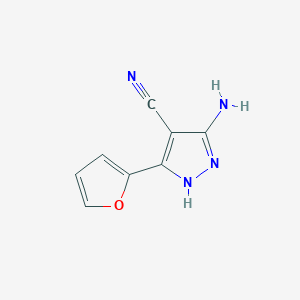
![2-(Tert-butyl) 3-ethyl 2-azaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B13929725.png)
![7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione](/img/structure/B13929733.png)
